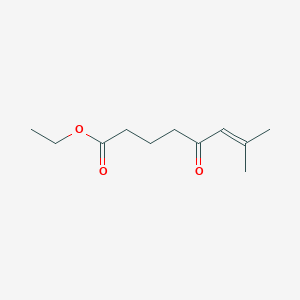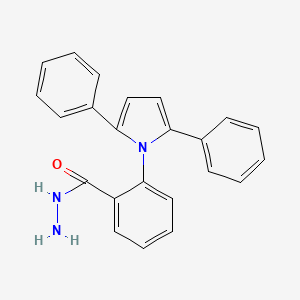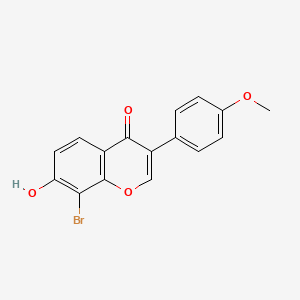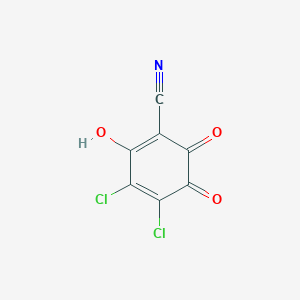
Formic acid;2-methylpent-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid;2-methylpent-4-en-2-ol is a compound that combines the properties of formic acid and an alcohol with an alkene group. Formic acid is the simplest carboxylic acid, known for its pungent odor and its occurrence in the venom of ants. The alcohol component, 2-methylpent-4-en-2-ol, contains a hydroxyl group and a double bond, making it a versatile molecule in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method to synthesize 2-methylpent-4-en-2-ol involves the Grignard reaction.
Dehydration of Alcohols: Another method involves the dehydration of a precursor alcohol using acid catalysts like concentrated sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production of formic acid often involves the hydrolysis of methyl formate or the oxidation of methanol. The alcohol component can be produced through large-scale Grignard reactions or dehydration processes, depending on the availability of raw materials and desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group (aldehyde or ketone) using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond to a single bond, using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
Formic acid;2-methylpent-4-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Grignard reactions and dehydration processes.
Biology: Studied for its potential antimicrobial properties, leveraging the formic acid component’s ability to disrupt microbial cell walls.
Medicine: Investigated for its potential use in drug synthesis, particularly in the formation of intermediates for pharmaceuticals.
Industry: Utilized in the production of fragrances and flavorings, where the alcohol component contributes to the desired aromatic properties
Mécanisme D'action
The compound exerts its effects through various molecular mechanisms:
Oxidation-Reduction Reactions: The alcohol and alkene groups participate in redox reactions, altering the compound’s chemical structure and reactivity.
Substitution Reactions:
Molecular Targets: The formic acid component can target microbial cell walls, disrupting their integrity and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Formic acid;2-methylpent-4-en-2-ol can be compared with other similar compounds:
Formic Acid: The simplest carboxylic acid, known for its antimicrobial properties and use in organic synthesis.
2-Methylpent-4-en-2-ol: An alcohol with an alkene group, used in organic synthesis and as a precursor for various chemical reactions.
Acetic Acid: A carboxylic acid similar to formic acid but with an additional carbon atom, used widely in industrial applications.
The uniqueness of this compound lies in its combination of functional groups, allowing it to participate in a wide range of chemical reactions and applications.
Propriétés
| 116071-55-7 | |
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
formic acid;2-methylpent-4-en-2-ol |
InChI |
InChI=1S/C6H12O.CH2O2/c1-4-5-6(2,3)7;2-1-3/h4,7H,1,5H2,2-3H3;1H,(H,2,3) |
Clé InChI |
ABEATUUHRUZURW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC=C)O.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)


